molecular formula C17H27N3O17P2 B1218782 [3-Acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl][[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]hydrogen phosphate CAS No. 528-04-1

[3-Acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl][[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]hydrogen phosphate

Cat. No.: B1218782
CAS No.: 528-04-1
M. Wt: 607.4 g/mol
InChI Key: LFTYTUAZOPRMMI-CFRASDGPSA-N
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Description

[3-Acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl][[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]hydrogen phosphate is a nucleotide sugar and a coenzyme in metabolism. It is used by glycosyltransferases to transfer N-acetylglucosamine residues to substrates. This compound plays a crucial role in the biosynthesis of glycosaminoglycans, proteoglycans, and glycolipids, which are essential components of cellular structures and signaling pathways .

Chemical Reactions Analysis

[3-Acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl][[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]hydrogen phosphate undergoes various chemical reactions, including glycosylation, where it acts as a donor of N-acetylglucosamine residues. This compound is involved in intracellular signaling and the formation of nuclear pores. Common reagents used in these reactions include uridine triphosphate and N-acetyl-glucosamine-1-phosphate . The major products formed from these reactions are glycosaminoglycans, proteoglycans, and glycolipids .

Scientific Research Applications

[3-Acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl][[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]hydrogen phosphate has extensive applications in scientific research. In chemistry, it is used in the synthesis of complex carbohydrates and glycoproteins. In biology, it plays a role in cellular signaling and the regulation of metabolic pathways. In medicine, it is involved in the development of pharmaceuticals targeting glycosylation processes. Industrially, it is used in the production of biopolymers and functional materials .

Mechanism of Action

The mechanism of action of uridine diphosphate-N-acetylglucosamine involves its role as a substrate for glycosyltransferases, which transfer N-acetylglucosamine residues to various substrates. This process is essential for the biosynthesis of glycosaminoglycans, proteoglycans, and glycolipids. The molecular targets include glycosyltransferases and other enzymes involved in glycosylation pathways .

Comparison with Similar Compounds

[3-Acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl][[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]hydrogen phosphate is similar to other nucleotide sugars such as uridine diphosphate-glucose and uridine diphosphate-galactose. it is unique in its role as a donor of N-acetylglucosamine residues, which are critical for the biosynthesis of glycosaminoglycans and other complex carbohydrates. Similar compounds include uridine diphosphate-glucose, uridine diphosphate-galactose, and uridine diphosphate-glucuronic acid .

Properties

CAS No.

528-04-1

Molecular Formula

C17H27N3O17P2

Molecular Weight

607.4 g/mol

IUPAC Name

[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] [[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate

InChI

InChI=1S/C17H27N3O17P2/c1-6(22)18-10-13(26)11(24)7(4-21)35-16(10)36-39(31,32)37-38(29,30)33-5-8-12(25)14(27)15(34-8)20-3-2-9(23)19-17(20)28/h2-3,7-8,10-16,21,24-27H,4-5H2,1H3,(H,18,22)(H,29,30)(H,31,32)(H,19,23,28)/t7-,8-,10-,11-,12-,13-,14-,15-,16-/m1/s1

InChI Key

LFTYTUAZOPRMMI-CFRASDGPSA-N

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=O)NC3=O)O)O)CO)O)O

SMILES

CC(=O)NC1C(C(C(OC1OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)CO)O)O

Canonical SMILES

CC(=O)NC1C(C(C(OC1OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)CO)O)O

physical_description

Solid

Synonyms

Acetylglucosamine, UDP
Diphosphate N-Acetylglucosamine, Uridine
Diphospho-N-Acetylglucosamine, Uridine
N-Acetylglucosamine, Uridine Diphosphate
Pyrophosphoacetylglucosamine, Uridine
UDP Acetylglucosamine
UDPGNAc
Uridine Diphosphate N Acetylglucosamine
Uridine Diphosphate N-Acetylglucosamine
Uridine Diphospho N Acetylglucosamine
Uridine Diphospho-N-Acetylglucosamine
Uridine Pyrophosphoacetylglucosamine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[3-Acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl][[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]hydrogen phosphate
Reactant of Route 2
Reactant of Route 2
[3-Acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl][[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]hydrogen phosphate
Reactant of Route 3
[3-Acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl][[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]hydrogen phosphate
Reactant of Route 4
[3-Acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl][[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]hydrogen phosphate
Reactant of Route 5
[3-Acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl][[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]hydrogen phosphate
Reactant of Route 6
[3-Acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl][[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]hydrogen phosphate

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